2-Methyl-1-vinylimidazole

Polymer Chemistry Free-Radical Polymerization Chain Transfer

2-Methyl-1-vinylimidazole (CAS 2851-95-8) is a functional vinyl monomer in the imidazole class. Its structure—a vinyl group at the 1-position and a methyl substituent at the 2-position of the imidazole ring—dictates its unique polymerization kinetics and material performance.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 2851-95-8
Cat. No. B1346594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-vinylimidazole
CAS2851-95-8
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C=C
InChIInChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3
InChIKeyBDHGFCVQWMDIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-vinylimidazole (CAS 2851-95-8) for Advanced Polymer Synthesis and Industrial Applications


2-Methyl-1-vinylimidazole (CAS 2851-95-8) is a functional vinyl monomer in the imidazole class. Its structure—a vinyl group at the 1-position and a methyl substituent at the 2-position of the imidazole ring—dictates its unique polymerization kinetics and material performance [1]. This compound serves as a critical building block for functional polymers and copolymers, where the methyl group alters monomer reactivity, thermal response, and metal-binding characteristics compared to its unsubstituted analog, 1-vinylimidazole [2].

Why 1-Vinylimidazole Cannot Simply Substitute for 2-Methyl-1-vinylimidazole in Critical Applications


Substituting 2-methyl-1-vinylimidazole with the structurally similar 1-vinylimidazole leads to markedly different polymerization behavior and product performance. The 2-methyl group introduces steric hindrance that suppresses deleterious degradative chain transfer reactions during polymerization [1], resulting in a significantly higher activation energy for propagation [2]. This substitution also alters the monomer's reactivity in copolymerization, directly impacting the composition and thermal stability of the final copolymer [3]. These quantitative differences necessitate careful monomer selection for applications requiring precise polymer architecture or thermal performance.

Quantitative Evidence for Differentiating 2-Methyl-1-vinylimidazole (CAS 2851-95-8) from Analogs


Suppression of Degradative Chain Transfer in Free-Radical Polymerization

During photoinitiated polymerization, 1-vinylimidazole suffers from significant degradative chain transfer to the monomer, which causes the polymerization rate to deviate from first-order kinetics and plateau at higher monomer concentrations [1]. In contrast, 2-methyl-1-vinylimidazole does not exhibit this behavior, as the 2-methyl group blocks the degradative addition pathway [1]. This mechanistic difference is reflected in a substantial difference in the measured activation energy for the propagation step.

Polymer Chemistry Free-Radical Polymerization Chain Transfer

Reduced Copolymerization Activity for Controlled Polymer Architecture

When copolymerized with N-vinylcaprolactam, 1-vinylimidazole exhibits a higher relative reactivity compared to 2-methyl-1-vinylimidazole [1]. This difference allows for finer control over copolymer composition. While 1-vinylimidazole reacts more readily, the reduced activity of the 2-methyl analog can be advantageous for designing gradient or block copolymers where a more uniform incorporation of the comonomer is desired [1].

Copolymerization Reactivity Ratios N-Vinylcaprolactam

High-Yield Regioselective Hydrophosphanation for Functional Ligands

2-Methyl-1-vinylimidazole participates efficiently in free-radical hydrophosphanation with secondary phosphanes to yield anti-Markovnikov adducts . This reaction provides a straightforward route to tertiary phosphanes bearing an imidazolyl substituent, which are valuable ligands in coordination chemistry and catalysis. The high yield ensures efficient use of the monomer in the synthesis of these specialized building blocks.

Hydrophosphanation Radical Addition Phosphane Ligands

Intermediate Copolymerization Rate with Acrylic Acid

In copolymerization with acrylic acid, the relative rate of monomer incorporation follows the sequence: 1-methylimidazole (MI) > 2-methyl-1-vinylimidazole (2-MVI) > 1-vinylimidazole (VI) [1]. This indicates that the 2-methyl group accelerates the copolymerization relative to the unsubstituted vinylimidazole, but does not reach the rate of the non-vinyl imidazole. This intermediate reactivity profile can be strategically exploited in terpolymerizations or sequential monomer addition schemes.

Electroinitiated Polymerization Copolymerization Acrylic Acid

High-Value Application Scenarios for 2-Methyl-1-vinylimidazole (CAS 2851-95-8)


Synthesis of Well-Defined Homopolymers with Controlled Architecture

The significantly higher activation energy for propagation (3.9 kcal/mol) and the suppression of degradative chain transfer, as compared to 1-vinylimidazole, make this monomer ideal for synthesizing poly(2-methyl-1-vinylimidazole) with controlled molecular weight and low dispersity. This is essential for applications in advanced drug delivery vehicles and biomaterials where polymer architecture dictates in vivo fate [1].

Precise Tuning of Copolymer Composition and Thermal Properties

The lower copolymerization activity of 2-methyl-1-vinylimidazole relative to 1-vinylimidazole in systems like N-vinylcaprolactam enables the synthesis of copolymers with a more uniform, gradient composition. This control over monomer distribution translates directly to enhanced thermal stability of the resulting aqueous polymer solutions, a critical parameter for high-performance coatings, adhesives, and personal care formulations [2].

Synthesis of High-Performance Polymeric Heme Models

Polymers derived from 2-methyl-1-vinylimidazole, such as poly(1-vinyl-2-methylimidazole) (PMI), form stable five-coordinate complexes with heme that are capable of reversible oxygen binding at low temperatures (-30 °C) [3]. This unique property, which is distinct from polymers made with other vinylimidazole analogs, makes it a valuable scaffold for developing biomimetic oxygen carriers and catalysts.

Development of Phosphane-Functionalized Ligands for Catalysis

The ability to undergo high-yield, regioselective hydrophosphanation with secondary phosphanes positions 2-methyl-1-vinylimidazole as a key precursor for synthesizing novel tertiary phosphane ligands. These imidazolyl-substituted phosphanes are of high interest in both homogeneous and heterogeneous catalysis for cross-coupling and other transformations, offering an efficient synthetic route from this specific monomer .

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